5-[1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl]-2-furoic acid
Description
The compound is a complex organic molecule that includes several heterocyclic rings, such as pyrano, thieno, pyridine, and furoic acid groups. It is part of a broader class of compounds known for their interesting chemical properties and potential applications in various fields, excluding drug use and dosages.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including direct N-amination, cycloaddition reactions, and nucleophilic substitution. For example, 5-Aminofuro[3,2-c]pyridinium tosylates were synthesized by direct N-amination of furo[3,2-c]pyridines with O-(4-methylbenzenesulfonyl)hydroxylamine in dichloromethane (Bencková & Krutošíková, 1999).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques, including X-ray diffraction analysis, which helps in understanding the spatial arrangement of atoms within the molecule and its electronic properties.
Chemical Reactions and Properties
These compounds undergo a variety of chemical reactions, including 1,3-dipolar cycloaddition, Reissert-Henze reactions, and cyclization to form new heterocyclic systems. Such reactions are crucial for modifying the chemical structure to achieve desired properties (Paronikyan et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. These properties are essential for determining the compound's suitability for specific applications, excluding drug-related uses.
Chemical Properties Analysis
The chemical properties include reactivity, stability, and interaction with other molecules. These compounds exhibit interesting chemical behaviors, such as anticonvulsant activity and sedative properties, in studies excluding considerations related to drug use (Paronikyan et al., 2010).
properties
IUPAC Name |
5-(3-amino-12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-4-yl)furan-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-21(2)9-11-12(10-28-21)18(24-5-7-27-8-6-24)23-19-15(11)16(22)17(30-19)13-3-4-14(29-13)20(25)26/h3-4H,5-10,22H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQUPPKVXXLXOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC3=C2C(=C(S3)C4=CC=C(O4)C(=O)O)N)N5CCOCC5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl]-2-furoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.